2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

Catalog No.
S8269368
CAS No.
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

Product Name

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

IUPAC Name

2-[4-[benzyl(methyl)amino]piperidin-1-yl]ethanol

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c1-16(13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)11-12-18/h2-6,15,18H,7-13H2,1H3

InChI Key

KADJOZPZGAUREF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CCO

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CCO

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound characterized by a piperidine ring that is substituted with a benzyl-methyl-amino group and an ethanol moiety. Its molecular formula is C15H24N2OC_{15}H_{24}N_{2}O, and it has a molecular weight of approximately 248.36 g/mol. This compound exhibits a chiral center at the piperidine ring, which contributes to its potential biological activity and therapeutic applications. The presence of the benzyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

, including:

  • Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The benzyl-methyl-amino group can be reduced to yield the corresponding amine.
  • Substitution: The piperidine ring may participate in nucleophilic substitution reactions, particularly at the nitrogen atom, allowing for further functionalization of the molecule.

Research indicates that 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol exhibits significant biological activity, particularly in modulating central nervous system functions. Compounds with similar structures have been shown to act as inhibitors of neurotransmitter transporters, influencing mood and anxiety levels. Additionally, structural analogs are being investigated for their potential in treating conditions such as depression and anxiety disorders due to their ability to modulate neurotransmitter levels in the brain .

The synthesis of 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable diamines and carbonyl compounds.
  • Introduction of the Benzyl-Methyl-Amino Group: This step involves alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.
  • Attachment of the Ethanol Moiety: The final step involves reacting the substituted piperidine with ethylene oxide or similar reagents to introduce the ethanol group.

These methods can vary based on specific reaction conditions and desired yields.

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is utilized as a ligand in receptor-ligand interaction studies.
  • Medicine: Ongoing research explores its potential therapeutic applications for various neurological conditions.
  • Industry: It is used in producing specialty chemicals and as an intermediate in various chemical processes.

Understanding how 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies indicate that this compound can bind to neurotransmitter receptors and transporters, influencing their activity. Techniques such as radiolabeled binding assays and functional assays are commonly employed to assess these interactions .

Several compounds share structural similarities with 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, each exhibiting unique properties:

Compound NameStructureUnique Features
2-[4-(Benzyl-amino)-piperidin-1-yl]-ethanolStructureLacks methyl substitution; different pharmacological profile
2-[4-(Methyl-amino)-piperidin-1-yl]-ethanolStructureSimplified amine structure; potentially different biological activity
2-[4-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanolStructurePyrrolidine ring instead of piperidine; affects binding affinity

Uniqueness

The uniqueness of 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol lies in its specific combination of functional groups and piperidine ring structure. This distinct combination imparts unique chemical and biological properties that make it valuable for specific applications in medicinal chemistry and pharmacology, differentiating it from other similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.188863393 g/mol

Monoisotopic Mass

248.188863393 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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